Cefotaxime is a third-generation cephalosporin antibiotic that is widely used for its broad-spectrum antibacterial activity. It is particularly effective against both gram-positive and gram-negative bacteria, making it a valuable tool in treating various infections. This compound is known for its ability to penetrate the blood-brain barrier, which allows it to be used in treating central nervous system infections.
Cefotaxime is derived from 7-aminocephalosporanic acid, a core structure in cephalosporin antibiotics. It belongs to the class of beta-lactam antibiotics, which inhibit bacterial cell wall synthesis. Cefotaxime is classified under the third generation of cephalosporins, characterized by enhanced activity against gram-negative bacteria compared to earlier generations.
Cefotaxime can be synthesized through various methods, with one notable approach involving the reaction of cefotaxime acid with sodium-2-ethyl hexanoate in ethanol as a solvent. Optimal conditions for this synthesis include a mole ratio of cefotaxime acid to sodium-2-ethyl hexanoate of 2:3, a reaction time of 10 minutes at room temperature, yielding approximately 97.11% pure cefotaxime sodium .
The synthesis process also emphasizes the use of high-performance liquid chromatography (HPLC) for quality control, ensuring that the final product meets pharmacopoeial standards such as those set by the United States Pharmacopeia and British Pharmacopeia .
The molecular formula of cefotaxime is C16H17N5O7S, with a molecular weight of approximately 453.4 g/mol. Its structure features a beta-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins. The presence of various functional groups contributes to its antibacterial activity and solubility properties.
Cefotaxime acts primarily through its interaction with penicillin-binding proteins (PBPs), inhibiting their function in bacterial cell wall synthesis. This inhibition leads to cell lysis and death of susceptible bacteria. The compound can undergo hydrolysis by beta-lactamases, which can diminish its effectiveness against resistant strains .
In laboratory settings, cefotaxime can also form metal complexes with transition metals such as manganese(II), iron(III), and copper(II), which may alter its antibacterial properties .
Cefotaxime exerts its bactericidal effect by binding to PBPs, specifically PBP Ib and PBP III. This binding inhibits transpeptidation, a crucial step in peptidoglycan synthesis, leading to compromised cell wall integrity and subsequent bacterial autolysis. The compound's ability to penetrate the blood-brain barrier enhances its utility in treating infections like meningitis caused by susceptible organisms .
Cefotaxime is typically administered intravenously or intramuscularly due to its poor oral bioavailability. It has a half-life of about one hour in healthy individuals, but this can be prolonged in patients with renal impairment. The compound is soluble in water and demonstrates stability under acidic conditions but may degrade under alkaline conditions.
Key physical properties include:
Cefotaxime is primarily used in clinical settings for treating infections caused by susceptible bacteria, including:
Additionally, cefotaxime has been explored for off-label uses such as treating endocarditis caused by specific organisms . Its broad-spectrum activity makes it an essential antibiotic in modern medicine.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3